3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide
Description
3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide (CAS: 298215-23-3) is an acrylamide derivative with the molecular formula C₁₉H₂₀FNO and a molar mass of 297.37 g/mol . Structurally, it features a tert-butyl-substituted phenyl group conjugated to an acrylamide backbone and a 4-fluorophenylamine moiety.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(22)21-17-11-9-16(20)10-12-17/h4-13H,1-3H3,(H,21,22)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSPMKZEIWLDBW-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide typically involves the following steps:
Preparation of 4-(Tert-butyl)phenylamine: This can be achieved through the reduction of 4-(tert-butyl)nitrobenzene using hydrogen gas in the presence of a palladium catalyst.
Formation of 4-(Tert-butyl)phenyl isocyanate: The amine is then reacted with phosgene to form the corresponding isocyanate.
Synthesis of the acrylamide: The isocyanate is reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form the desired acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the acrylamide.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted derivatives where the fluorine atom is replaced by another nucleophile.
Scientific Research Applications
Scientific Research Applications
The applications of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide span several domains:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing various derivatives and complex organic compounds, enabling researchers to explore new chemical entities .
- Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, making it useful for studying reaction mechanisms and developing new synthetic pathways.
Biology
- Enzyme Interaction Studies : Its structural features allow for investigations into enzyme interactions and protein binding, which are crucial for understanding biochemical pathways and drug design .
- Potential Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate due to its unique properties that may influence biological activity .
Medicine
- Drug Development : Preliminary studies suggest that derivatives of this compound may have potential applications in drug development, particularly in targeting specific biological pathways .
- Cosmetic Applications : Research indicates that related compounds may serve as effective agents in cosmetic formulations aimed at treating hyperpigmentation by inhibiting melanin production .
Data Tables
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Converts to oxidized derivatives | Potassium permanganate |
| Reduction | Produces reduced derivatives | Hydrogen gas + palladium catalyst |
| Substitution | Fluorophenyl group can be replaced | Sodium methoxide |
Case Studies
- Enzyme Inhibition Study : A study evaluated the inhibitory properties of related acrylamide derivatives on tyrosinase, an enzyme involved in melanin production. The findings indicated promising results for potential use in cosmetic formulations targeting hyperpigmentation disorders .
- Drug Development Research : Research focused on synthesizing analogs of this compound to assess their biological activity against specific cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound. The fluorophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
The methylthio group in N-(4-fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide provides moderate hydrophobicity without significant steric hindrance .
Electronic Effects :
- Fluorine (electronegative) and trifluoromethoxy (strong electron-withdrawing) groups influence electron density, affecting binding to targets like kinases or receptors .
- The sulfamoyl group in A2 introduces acidity (pKa ~10), which may enhance solubility in physiological conditions .
Biological Activity :
- The indole-containing analogue demonstrates potent anticancer activity, suggesting that π-π stacking interactions (via indole) and tert-butyl-mediated hydrophobic interactions synergize for efficacy.
- Anti-inflammatory activity is prominent in compounds with hydroxyl/methoxy substituents (e.g., 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide, IC₅₀ = 17.00 μM ), but the target compound lacks such polar groups, which may limit similar activity.
Biological Activity
3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide, with the CAS number 898771-43-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a distinctive structure that contributes to its biological activity. The presence of both tert-butyl and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed promising results against HeLa cells, with a GI50 (the concentration required to inhibit cell growth by 50%) in the low micromolar range .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 3-(4-Tert-butyl)phenyl-N-(4-fluorophenyl)acrylamide | HeLa | 0.022 |
| Other Derivatives | MCF-7 | 0.035 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against different strains, indicating its potential as an antibacterial agent .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit tubulin polymerization, similar to other known anticancer agents . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Study 1: Antiproliferative Effects in vitro
In a significant study, researchers synthesized various derivatives of acrylamide compounds and tested their effects on cancer cell lines. The results indicated that modifications in the structure led to enhanced antiproliferative activity against HeLa cells and other cancer types .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound and its derivatives. It was found that the presence of electron-donating groups on the phenyl ring significantly increased antibacterial activity against E. coli and C. albicans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
